molecular formula C15H16N4S B6184613 3,3-dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea CAS No. 152094-66-1

3,3-dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea

Cat. No.: B6184613
CAS No.: 152094-66-1
M. Wt: 284.4
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Description

3,3-dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea is a complex organic compound that features a thiourea group bonded to a phenyl and pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea typically involves the reaction of 3,3-dimethyl-1-thiourea with a phenyl(pyridin-2-yl)methylidene compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities for commercial applications. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in a variety of substituted thiourea compounds .

Scientific Research Applications

3,3-dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-1-{[phenyl(pyridin-3-yl)methylidene]amino}thiourea: Similar structure but with a different position of the pyridinyl group.

    3,3-dimethyl-1-{[phenyl(pyridin-4-yl)methylidene]amino}thiourea: Another isomer with the pyridinyl group in the 4-position.

    3,3-dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}urea: Similar compound with a urea group instead of thiourea.

Uniqueness

3,3-dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea is unique due to its specific structural configuration, which can influence its reactivity and biological activity. The presence of both phenyl and pyridinyl groups, along with the thiourea moiety, provides a versatile scaffold for various chemical and biological applications .

Properties

CAS No.

152094-66-1

Molecular Formula

C15H16N4S

Molecular Weight

284.4

Purity

95

Origin of Product

United States

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